methyl S-methyl-L-cysteinate
Description
Structural and Stereochemical Context within L-Cysteine Methyl Ester Derivatives
Methyl S-methyl-L-cysteinate is structurally defined by an L-cysteine backbone where the thiol hydrogen is replaced by a methyl group, and the carboxylic acid is esterified with a methyl group. Its systematic IUPAC name is methyl (2R)-2-amino-3-(methylsulfanyl)propanoate. nih.gov The "L" designation and the "(2R)" descriptor signify the specific stereochemical configuration at the α-carbon, which is crucial for its application in the synthesis of stereochemically defined molecules, particularly peptides.
The presence of the thioether linkage (-S-CH₃) instead of a free thiol (-SH) group, as seen in its parent L-cysteine methyl ester, significantly alters its chemical properties. The thioether is generally less nucleophilic and less prone to oxidation compared to the thiol group, which prevents undesired disulfide bond formation—a common side reaction in peptide synthesis involving cysteine. rsc.org This protection allows for more controlled and selective chemical manipulations.
The methyl esterification of the carboxyl group serves to protect it from participating in unwanted reactions, a common strategy in peptide synthesis. rsc.org This ester can be selectively cleaved under specific conditions to reveal the carboxylic acid for subsequent coupling reactions.
A conformational study of L-cysteine methyl ester derivatives through quantum chemical calculations reveals that the conformational preferences are dictated by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonding. nih.govbeilstein-journals.org The stability of these derivatives is not highly sensitive to solvent effects, which is an important consideration in designing synthetic routes. nih.gov
Below is a data table comparing the key properties of this compound with its parent compound, L-cysteine methyl ester.
| Property | This compound | L-cysteine methyl ester |
| Molecular Formula | C₅H₁₁NO₂S | C₄H₉NO₂S |
| Molecular Weight | 149.21 g/mol | 135.18 g/mol |
| IUPAC Name | methyl (2R)-2-amino-3-methylsulfanylpropanoate nih.gov | methyl (2R)-2-amino-3-sulfanylpropanoate |
| Key Functional Groups | Thioether, Methyl Ester, Amine | Thiol, Methyl Ester, Amine |
| Stereochemistry at α-carbon | L-configuration (R) nih.gov | L-configuration (R) |
Data for this compound is for the free base, derived from its hydrochloride salt information. nih.gov
Historical Overview of its Emergence in Peptide and Organic Synthesis Methodologies
The use of S-alkylated cysteine derivatives, including this compound, in peptide synthesis emerged as a solution to the challenges posed by the reactive thiol group of cysteine. Historically, the synthesis of peptides containing cysteine was complicated by the propensity of the thiol group to oxidize, leading to the formation of disulfide-bridged dimers or oligomers. rsc.org To circumvent this, various thiol-protecting groups were developed.
The concept of protecting the thiol group with an alkyl group, such as the methyl group in this compound, provided a stable and reliable method to incorporate cysteine residues into a peptide chain without the risk of undesired side reactions. This S-methylation strategy became an integral part of both solution-phase and the later developed solid-phase peptide synthesis (SPPS) methodologies. The use of such protected amino acid esters allowed for the sequential addition of amino acids to build a peptide chain with a defined sequence.
Early methods in peptide synthesis relied on protecting all reactive functional groups except for the ones intended to react. ucl.ac.uk For a cysteine-containing peptide, this meant protecting the N-terminal amine, the C-terminal carboxyl group, and the side-chain thiol. The development of S-alkylated cysteine esters provided a convenient building block where the thiol and carboxyl groups were pre-protected.
The evolution of peptide synthesis, particularly with the advent of Merrifield's solid-phase peptide synthesis in the 1960s, further highlighted the need for orthogonally protected amino acids. scispace.com In this context, S-methylated cysteine derivatives found a niche, as the thioether linkage is stable to the acidic conditions often used for the cleavage of other protecting groups like the Boc (tert-butyloxycarbonyl) group. ucl.ac.uk
While specific seminal papers detailing the very first use of this compound are not readily highlighted in broad reviews, its emergence is intrinsically linked to the broader development of cysteine-protecting group strategies throughout the mid-20th century, which were crucial for advancing the field of peptide synthesis.
Current Trajectories in Academic Investigations of Thioether Amino Acid Esters
Current research into thioether amino acid esters, including this compound, is vibrant and multifaceted, extending beyond their traditional role as protected cysteine surrogates. A significant area of investigation is the synthesis of peptides with non-natural thioether bridges as stable mimics of disulfide bonds. nih.gov These thioether-containing peptides often exhibit enhanced stability towards reducing agents and proteolytic enzymes, which is a highly desirable trait for therapeutic peptides. nih.gov
Modern synthetic methods, such as late-stage, on-resin approaches, are being developed to create complex thioether cross-linked peptides, including those found in a class of natural products called sactipeptides. researchgate.net These methodologies allow for the precise installation of thioether linkages within a peptide sequence, opening up avenues for creating novel peptide structures with unique biological activities. researchgate.net
Furthermore, the unique chemical reactivity of the thioether group itself is being exploited for the functional modification of peptides and proteins. escholarship.orgacs.org While less nucleophilic than a thiol, the thioether sulfur can undergo selective oxidation to sulfoxides and sulfones, or alkylation to form sulfonium (B1226848) ions. These modifications can be used to introduce new functionalities, probes, or crosslinks into peptides and proteins, thereby expanding their chemical and biological properties. escholarship.orgacs.org
Visible-light photoredox catalysis has also emerged as a powerful tool for the construction of carbon-sulfur bonds, enabling the synthesis of thioethers under mild conditions. bohrium.com These advanced synthetic methods are being applied to create a diverse range of thioether-containing molecules, including amino acid derivatives, with high efficiency and selectivity. bohrium.com
In the field of medicinal chemistry, thioether-containing amino acid derivatives are being explored as scaffolds for the development of new therapeutic agents. For instance, they have been incorporated into inhibitors of enzymes like metallo-β-lactamases, which are involved in antibiotic resistance. nih.gov The thioether moiety can play a crucial role in the binding of these inhibitors to their target enzymes.
The table below lists some of the current research directions involving thioether amino acid esters.
| Research Area | Focus | Key Applications |
| Disulfide Bond Mimetics | Synthesis of thioether-bridged peptides to replace labile disulfide bonds. nih.gov | Development of more stable therapeutic peptides. nih.gov |
| Sactipeptide Synthesis | Development of on-resin methods for creating thioether cross-links. researchgate.net | Exploration of novel peptide natural product analogs with unique bioactivities. researchgate.net |
| Peptide/Protein Modification | Selective chemical reactions at the thioether group (oxidation, alkylation). escholarship.orgacs.org | Introduction of labels, probes, and new functionalities into biomolecules. escholarship.orgacs.org |
| Advanced Synthetic Methods | Utilization of photoredox catalysis for C-S bond formation. bohrium.com | Efficient and green synthesis of complex thioether-containing compounds. bohrium.com |
| Medicinal Chemistry | Incorporation into drug candidates as key structural motifs. nih.gov | Design of novel enzyme inhibitors and other therapeutic agents. nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
methyl (2R)-2-amino-3-methylsulfanylpropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c1-8-5(7)4(6)3-9-2/h4H,3,6H2,1-2H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBVLJSHPJLTKD-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CSC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for Methyl S Methyl L Cysteinate
Esterification Strategies for S-methyl-L-cysteine
The direct esterification of S-methyl-L-cysteine to its methyl ester is a fundamental transformation that necessitates careful optimization to achieve high yields while preserving the integrity of the chiral center and other functional groups.
Optimization of Esterification Catalysis and Reaction Parameters
The conversion of S-methyl-L-cysteine to methyl S-methyl-L-cysteinate is commonly achieved through acid-catalyzed esterification in methanol (B129727). Key to the success of this reaction is the selection of an appropriate catalyst and the fine-tuning of reaction parameters to maximize conversion and minimize side reactions.
Commonly employed methods for the esterification of amino acids, which are applicable to S-methyl-L-cysteine, include the use of thionyl chloride (SOCl₂) or trimethylchlorosilane (TMSCl) in methanol. nih.govmdpi.com The in situ generation of hydrochloric acid (HCl) from these reagents protonates the carboxylic acid, facilitating nucleophilic attack by methanol.
Reaction Parameters for Optimization:
| Parameter | Influence on Reaction | Optimized Conditions |
| Catalyst Concentration | Higher concentrations can increase reaction rates but may also lead to side reactions or degradation. | Typically, a slight excess of the acid chloride (e.g., 1.1-1.5 equivalents) is used. |
| Temperature | Elevated temperatures can accelerate the reaction; however, they may also promote racemization. | Reactions are often performed at room temperature or under gentle reflux. |
| Reaction Time | Sufficient time is required for complete conversion, which can be monitored by techniques like Thin Layer Chromatography (TLC). | Typically ranges from a few hours to overnight, depending on the scale and specific conditions. |
| Solvent Purity | Anhydrous methanol is crucial to prevent the hydrolysis of the ester product and the acid chloride catalyst. | Use of freshly distilled or commercially available anhydrous methanol is recommended. |
A typical laboratory-scale procedure involves the slow addition of thionyl chloride or TMSCl to a suspension of S-methyl-L-cysteine in chilled, anhydrous methanol, followed by stirring at room temperature until the reaction is complete. nih.gov The product is then typically isolated as its hydrochloride salt.
Stereoselective Syntheses of the L-Enantiomer
Maintaining the L-configuration at the α-carbon is paramount during the synthesis of this compound. The risk of racemization, particularly under harsh acidic or basic conditions or at elevated temperatures, necessitates the use of mild and stereochemically controlled synthetic routes.
The esterification methods described above, when conducted under optimized and mild conditions, generally proceed with retention of configuration. The mechanism does not typically involve the cleavage of bonds to the chiral center. However, rigorous stereochemical analysis, for instance, using chiral chromatography or polarimetry, is essential to confirm the enantiomeric purity of the final product.
Alternative stereoselective approaches can involve multi-step sequences starting from a chiral precursor where the stereocenter is already established. For instance, the synthesis of related α-methyl-cysteine derivatives has been achieved with high enantioselectivity through the use of chiral auxiliaries. acs.org
Chiral Auxiliaries and Controlled Enantiomeric Excess in Production
For de novo syntheses or when absolute stereochemical control is required, chiral auxiliaries offer a powerful strategy to ensure a high enantiomeric excess (ee) of the desired L-enantiomer. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a molecule to direct the stereochemical outcome of subsequent reactions. nih.gov
In the context of synthesizing S-methyl-L-cysteine derivatives, a chiral auxiliary can be attached to a prochiral precursor, followed by a diastereoselective reaction to introduce the necessary functional groups. Subsequent removal of the auxiliary reveals the enantiomerically enriched amino acid derivative. While less common for the direct synthesis of this compound from its parent amino acid, this approach is invaluable for creating more complex or unnatural analogues.
For example, the enantioselective synthesis of α-methyl-d-cysteine has been accomplished by opening a serine β-lactone with a thiol, a method that can be adapted for other cysteine derivatives. acs.org The stereochemistry of the final product is dictated by the stereochemistry of the starting β-lactone.
Integration as a Building Block in Complex Molecular Architectures
This compound, often in its N-protected form (e.g., Fmoc-S-methyl-L-cysteine-OMe), is a valuable building block for the synthesis of more complex molecules, particularly peptides. Its incorporation into peptide chains is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).
Utilization in Solid-Phase Peptide Synthesis (SPPS) with C-terminal Esterification
In SPPS, the C-terminal amino acid is anchored to a solid support (resin). peptide.com When this compound is the C-terminal residue, it is typically loaded onto the resin as an N-protected derivative, for example, Fmoc-S-methyl-L-cysteine. The methyl ester at the C-terminus of the free amino acid is not directly used for attachment to the most common resins like Wang or 2-chlorotrityl chloride resin, which require a free carboxylic acid for esterification.
However, the synthesis of peptides with a C-terminal cysteine methyl ester can be achieved. One strategy involves synthesizing the peptide on the resin and then, after cleavage, performing a solution-phase esterification of the C-terminal carboxylic acid. A more direct approach involves the synthesis of peptide fragments where the C-terminal residue is a cysteine derivative, which can then be modified post-synthetically.
The presence of a C-terminal cysteine residue in SPPS can be problematic, as it is prone to racemization and other side reactions. nih.gov Careful selection of coupling reagents and reaction conditions is crucial to minimize these issues.
Advanced Protecting Group Chemistry for Amino and Thioether Functionalities
For the successful incorporation of S-methyl-L-cysteine into a peptide chain using SPPS, the α-amino group must be temporarily protected. In modern peptide synthesis, the fluorenylmethyloxycarbonyl (Fmoc) group is the most common choice due to its base-lability, allowing for orthogonal deprotection schemes. peptide.com
The thioether functionality of S-methyl-L-cysteine is generally stable under the conditions of Fmoc-based SPPS. Unlike the thiol group of cysteine, which requires protection to prevent oxidation and other side reactions, the methyl-protected thioether of S-methyl-L-cysteine does not necessitate an additional side-chain protecting group. This simplifies the synthetic strategy compared to the incorporation of cysteine itself, for which a wide array of thiol protecting groups (e.g., Trt, Acm, tBu) are employed. peptide.comresearchgate.net
The stability of the S-methyl group allows for the straightforward use of standard Fmoc-SPPS protocols for the elongation of the peptide chain. The final cleavage of the peptide from the resin and removal of other acid-labile side-chain protecting groups with reagents like trifluoroacetic acid (TFA) typically leaves the S-methyl thioether intact.
Development of Novel Synthetic Routes for Diverse Derivatizations
The unique trifunctional nature of this compound, possessing a nucleophilic amino group, a modifiable methyl ester, and a sulfur center capable of oxidation, makes it a versatile building block for the synthesis of a wide array of complex molecules. Sophisticated synthetic methodologies have been developed to selectively target these functional groups, enabling the creation of derivatives with applications in medicinal chemistry, chemical biology, and materials science. These routes focus on achieving high selectivity and yield while often preserving the inherent chirality of the parent molecule.
Key strategies for derivatization can be categorized based on the reactive center being modified: the sulfur atom, the primary amine, or the methyl ester.
Derivatization via Oxidation of the Sulfide (B99878) Moiety
The sulfur atom of this compound is a primary target for derivatization, most commonly through oxidation to form sulfoxides and the more complex sulfoximines.
Synthesis of Diastereomeric Sulfoxides:
The oxidation of the sulfide to a sulfoxide (B87167) introduces a new stereocenter at the sulfur atom, leading to the formation of diastereomers. Control over this diastereoselectivity is a significant focus of synthetic development. A variety of oxidizing agents have been employed for this transformation, ranging from common laboratory reagents to biocatalytic systems.
Chemical Oxidation: Reagents such as hydrogen peroxide (H₂O₂), often in the presence of a catalyst like scandium(III) triflate (Sc(OTf)₃) or triflic acid, can efficiently mediate the mono-oxidation of sulfides to sulfoxides. organic-chemistry.org Other systems include periodic acid (H₅IO₆) catalyzed by ferric chloride (FeCl₃), which provides a rapid and high-yielding route to sulfoxides. organic-chemistry.org The choice of oxidant and reaction conditions can influence the diastereomeric ratio of the resulting sulfoxide.
Enzymatic Oxidation: For highly selective synthesis, enzymatic methods offer a powerful alternative. Flavin-containing monooxygenases (FMOs), for instance, can catalyze the oxidation of S-methyl-L-cysteine (SMC) to S-methyl-L-cysteine sulfoxide (SMCO) with high precision. nih.gov A recombinant SpFMO from Schizosaccharomyces pombe has been characterized and utilized for the biosynthesis of SMCO from SMC, demonstrating the potential for green chemistry approaches in generating these derivatives. nih.gov
Synthesis of Sulfoximine Derivatives:
Further elaboration of the sulfur center can be achieved by converting the sulfoxide to a sulfoximine, an isostere of a sulfone with unique chemical properties. This transformation typically involves the installation of an imino group (NH) onto the sulfoxide. Modern methods often utilize NH-transfer reagents. For example, the reaction of a sulfoxide with (diacetoxyiodo)benzene (B116549) and ammonium (B1175870) carbamate (B1207046) provides a direct route to NH-sulfoximines. orgsyn.org These advanced derivatives are of increasing interest in medicinal chemistry as peptide mimetics and functional motifs in drug candidates. mdpi.com
| Product Derivative | Synthetic Method | Reagents & Catalysts | Key Features |
| This compound S-oxide | Chemical Oxidation | H₂O₂ with Sc(OTf)₃ | Catalytic, selective mono-oxidation. organic-chemistry.org |
| Chemical Oxidation | Periodic Acid (H₅IO₆) with FeCl₃ | Fast reaction times (<2 minutes) and excellent yields. organic-chemistry.org | |
| Enzymatic Oxidation | Flavin-containing monooxygenase (FMO) | High stereo- and regioselectivity; environmentally benign conditions. nih.gov | |
| This compound-Sulfoximine | NH Transfer | (Diacetoxyiodo)benzene, Ammonium carbamate | Direct conversion from sulfoxides to NH-sulfoximines. orgsyn.org |
Derivatization at the Amino Group
The primary amino group of this compound serves as a key handle for N-acylation and peptide bond formation, allowing for its incorporation into larger, more complex structures.
N-Acylation:
The synthesis of N-acyl derivatives, such as N-acetyl-S-methyl-L-cysteine, is a fundamental derivatization. nih.gov This reaction is typically achieved by treating the parent amino acid ester with an acylating agent, such as an acid chloride or anhydride, in the presence of a base. This modification is important as it is a common metabolic pathway and can alter the biological properties of the parent molecule. nih.gov
Peptide Bond Formation:
This compound is a valuable building block in solid-phase and solution-phase peptide synthesis. The methyl ester serves as a protecting group for the C-terminus, allowing the free amino group to act as a nucleophile. Standard peptide coupling reagents are used to activate the carboxylic acid of an incoming N-protected amino acid, which then reacts with the amino group of this compound to form a dipeptide.
Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxy-benzotriazole (HOBt) to minimize racemization. wikipedia.org More advanced phosphonium (B103445) (e.g., PyBOP) and uronium/aminium (e.g., HBTU, HATU, COMU) reagents offer higher efficiency and are suitable for more challenging coupling reactions, including those involving sterically hindered or N-methylated amino acids. bachem.comresearchgate.net These methods enable the precise, stepwise assembly of peptide chains containing the S-methyl-cysteine motif.
| Reaction Type | Coupling Reagents/System | Function | Key Features |
| N-Acylation | Acyl chlorides, Anhydrides | Forms N-acyl derivatives | A fundamental modification altering molecular properties. nih.gov |
| Peptide Coupling | DCC, EDC with HOBt/HOAt | Carbodiimide-based activation | Standard, cost-effective method; additives suppress racemization. wikipedia.org |
| PyBOP | Phosphonium-based activation | Non-toxic alternative to BOP reagent. bachem.com | |
| HBTU, HATU, COMU | Uronium/Aminium-based activation | Highly efficient reagents for both solution and solid-phase synthesis. bachem.com |
These sophisticated synthetic routes provide chemists with a robust toolbox for the derivatization of this compound, enabling the exploration of new chemical space and the development of novel molecules with tailored properties.
Chemical Reactivity and Mechanistic Investigations of Methyl S Methyl L Cysteinate
Reactions Involving the Thioether Sulfur Moiety
The sulfur atom in the thioether side chain of methyl S-methyl-L-cysteinate is a key center of reactivity. It is nucleophilic and susceptible to oxidation, playing a significant role in the compound's chemical transformations.
The thioether sulfur can be readily oxidized to form the corresponding sulfoxide (B87167), S-methyl-L-cysteine sulfoxide (methiin), and further to a sulfone. wikipedia.org This oxidation can be achieved through various chemical and enzymatic methods. The reaction with two-electron oxidants like hydrogen peroxide (H₂O₂) typically yields the sulfoxide. mdpi.com
Enzymatic oxidation offers a high degree of control and stereoselectivity. For instance, a flavin-containing monooxygenase (FMO) from Schizosaccharomyces pombe has been characterized for its ability to catalyze the synthesis of S-methyl-L-cysteine sulfoxide from S-methyl-L-cysteine. nih.gov The optimal conditions for this biocatalytic process have been determined, highlighting the efficiency of enzymatic methods for producing the oxidized form of the amino acid. nih.gov
Table 1: Optimal Conditions for Enzymatic Synthesis of S-methyl-L-cysteine Sulfoxide
| Parameter | Optimal Value |
|---|---|
| Temperature | 30 °C |
| pH | 8.0 |
| Enzyme Activity | 72.77 U/g |
Data sourced from a study on flavin-containing monooxygenase from Schizosaccharomyces pombe. nih.gov
The primary product, this compound sulfoxide, is an important organosulfur compound found naturally in various plants. researchgate.nettandfonline.com Further characterization reveals that this sulfoxide can degrade upon heating or through enzymatic action to produce various volatile organosulfur compounds, such as dimethyltrisulfide and dimethyldisulfide. nih.gov
The thioether sulfur atom possesses lone pairs of electrons, rendering it nucleophilic. rsc.org This characteristic is central to the biological activity of the related amino acid, methionine. In a similar fashion, the sulfur atom in this compound can act as a nucleophile, attacking electrophilic centers.
A primary example of this reactivity is the formation of sulfonium (B1226848) ions. The sulfur can attack an alkyl halide or other electrophilic carbon source, resulting in a tertiary sulfonium salt. rsc.orgmasterorganicchemistry.com This reaction converts the neutral, divalent thioether into a positively charged, trivalent sulfonium center.
General Nucleophilic Reaction at the Sulfur Atom: R-S-CH₃ + E⁺ → [R-S⁺(E)-CH₃]
This transformation has profound mechanistic consequences. The formation of the positively charged sulfonium ion activates the groups attached to the sulfur (the methyl group and the cysteinyl backbone) for subsequent nucleophilic attack. rsc.org This "umpolung" or reversal of reactivity turns the otherwise non-reactive methyl group into an electrophilic species that can be transferred to a nucleophile, a process fundamental to the biological role of S-adenosylmethionine (SAM). rsc.org Therefore, the thioether moiety can initiate transformations through its own nucleophilicity and then serve as an activating group for subsequent electrophilic reactions.
Chemical Behavior of the Methyl Ester Functionality
The methyl ester group is another significant site of reactivity, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, in this case, S-methyl-L-cysteine and methanol (B129727). The reaction can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by water. The mechanism proceeds through a tetrahedral intermediate, and all steps are reversible. youtube.com
Base-Promoted Hydrolysis (Saponification) : In the presence of a base, such as hydroxide (B78521) ion (OH⁻), the hydroxide acts as a nucleophile and attacks the electrophilic carbonyl carbon. youtube.com This reaction also proceeds via a tetrahedral intermediate. The final step, an acid-base reaction between the carboxylic acid product and the base, is irreversible and drives the reaction to completion. youtube.com
Kinetic studies on the closely related cysteine methyl ester have shown that the hydrolysis can be catalyzed by metal ions. rsc.org The base hydrolysis of bis-complexes of cysteine methyl ester with various metal ions (Ni²⁺, Zn²⁺, Pb²⁺, Cd²⁺, Hg²⁺) proceeds slightly faster than the hydrolysis of the free ligand. rsc.org The kinetic behavior is consistent with a scheme involving the stepwise hydrolysis of the ester function in the metal complexes. rsc.org
Table 2: Kinetic Scheme for Metal-Catalyzed Base Hydrolysis of Cysteine Ester Complexes
| Step | Reaction |
|---|---|
| 1 | ME₂ + OH⁻ → MEA⁻ + MeOH |
M = Metal ion, E = Ester, A⁻ = Amino acid anion. Sourced from a study on cysteine methyl ester. rsc.org
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to produce a new ester and methanol. wikipedia.org This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com
Acid-Catalyzed Mechanism : Similar to hydrolysis, the reaction is initiated by protonation of the carbonyl oxygen. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium process, and the equilibrium can be shifted by using the reactant alcohol as the solvent or by removing the methanol byproduct. wikipedia.orgmasterorganicchemistry.com
Base-Catalyzed Mechanism : A strong base, typically the alkoxide corresponding to the reactant alcohol (R'O⁻), is used as the catalyst. The alkoxide attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to release methoxide (B1231860) and form the new ester. masterorganicchemistry.com
This reaction allows for the modification of the ester functionality, enabling the synthesis of a variety of S-methyl-L-cysteinate esters with different alcohol moieties.
Reactions at the Alpha-Amino and Alpha-Carboxyl Centers
The alpha-amino group and the carboxyl group (as a methyl ester) are the defining features of an amino acid ester, and their reactivity is well-established.
The alpha-amino group is a primary amine and functions as a nucleophile. It can undergo a range of reactions typical for amines, including:
Acylation : Reaction with acyl chlorides or anhydrides to form N-acyl derivatives, such as N-acetyl-S-methyl-L-cysteinate.
Alkylation : Reaction with alkyl halides, although this can lead to over-alkylation.
Peptide Bond Formation : The amino group serves as the nucleophile that attacks an activated carboxyl group of another amino acid to form a peptide bond, a fundamental reaction in protein synthesis. nih.gov
The alpha-carboxyl center , present as a methyl ester, undergoes the hydrolysis and transesterification reactions discussed previously (Sections 3.2.1 and 3.2.2). The esterification protects the carboxyl group from participating in other reactions, such as peptide bond formation where it would otherwise need to be activated. Reactions of α-amino acid esters with certain metal halides can also lead to the formation of coordination complexes. rsc.org
Amide Bond Formation with Controlled Stereochemistry in Peptide Couplings
The formation of an amide bond is a fundamental reaction in peptide synthesis. When utilizing this compound as a building block, the primary amine serves as the nucleophile for coupling to an activated carboxylic acid of another amino acid residue. A significant challenge in peptide synthesis, particularly with cysteine and its derivatives, is the propensity for racemization at the α-carbon during the activation and coupling steps. peptide.comjohnshopkins.edu
The mechanism of racemization often involves the formation of an oxazolone (B7731731) intermediate, which can readily tautomerize, leading to a loss of stereochemical integrity. peptide.com For S-alkylated cysteine derivatives, the reaction conditions, including the choice of coupling reagents, base, and solvent, play a crucial role in preserving the L-configuration.
Table 1: Factors Influencing Stereochemical Outcome in Peptide Couplings of Cysteine Derivatives
| Factor | Condition Favoring Stereoretention | Condition Promoting Racemization | Rationale |
| Coupling Reagent | Carbodiimides (e.g., DIC) with additives (e.g., Oxyma) nih.gov | Onium salts (e.g., HBTU, HATU) with strong bases acs.org | Onium salt pre-activation can accelerate oxazolone formation. Additives suppress side reactions. |
| Base | Weaker, sterically hindered bases (e.g., 2,4,6-collidine) johnshopkins.edu | Strong, non-hindered bases (e.g., N-methylmorpholine) johnshopkins.edu | Stronger bases can more readily deprotonate the α-carbon or the oxazolone intermediate. |
| Solvent | Less polar solvents (e.g., CH2Cl2/DMF mixtures) acs.org | Polar aprotic solvents (e.g., neat DMF) acs.org | Polar solvents can stabilize the charged intermediates that lead to racemization. |
| Activation Time | No pre-activation or short activation times acs.org | Prolonged pre-activation acs.org | Minimizes the time the activated amino acid exists in a racemization-prone state. |
This table is based on findings from studies on various N-protected cysteine derivatives and outlines general principles applicable to this compound.
Research on protoxin II synthesis highlighted that using N-methylmorpholine as a base during the coupling of cysteine residues led to significant racemization (approximately 50%), which was suppressed by substituting it with the weaker base 2,4,6-collidine. johnshopkins.edu Similarly, systematic studies have shown that for N-protected cysteine derivatives, coupling protocols involving phosphonium (B103445) and aminium salts can lead to high levels of racemization (5-33%), which can be substantially reduced by avoiding pre-activation and using a weaker base in a less polar solvent system. acs.org While these studies did not use this compound specifically, the underlying principles of controlling stereochemistry are directly applicable.
Derivatization Strategies for Functionalization and Labeling
The thioether side chain of this compound offers a site for chemical modification, distinct from the more commonly targeted thiol group of cysteine. While the thioether is generally less nucleophilic than a thiol, its functionalization provides a stable linkage, complementary to disulfide bonds. acs.orgescholarship.org
Alkylation: The sulfur atom of the thioether can be alkylated to form a positively charged sulfonium ion. This has been demonstrated on methionine residues within peptides and proteins using activated alkyl halides. escholarship.org This strategy could be applied to this compound to introduce a variety of functional groups or labels. The resulting sulfonium salt could also serve as a leaving group in subsequent reactions.
Oxidation: As will be discussed in more detail in section 3.4, the thioether can be oxidized to a sulfoxide and further to a sulfone. These oxidized forms have different chemical properties and can be used to modulate the characteristics of a peptide or as intermediates for further functionalization.
Labeling Strategies: For labeling purposes, derivatization can be aimed at either the N-terminus or the thioether side chain. While direct labeling of the thioether is less common than for free thiols, strategies developed for methionine could be adapted. For instance, specific reagents that target the thioether for modification could be employed. More commonly, if this compound is incorporated into a peptide, standard N-terminal labeling methods using reagents like NHS-esters or isothiocyanates can be used, provided the N-terminus is free.
Alternatively, if a cysteine residue is present elsewhere in a peptide containing this compound, cysteine-specific labeling strategies can be employed. These include the use of methanethiosulfonate (B1239399) (MTS) or maleimide-based reagents that react specifically with the free thiol group, leaving the thioether of the S-methyl-cysteine residue intact. researchgate.netnih.gov This allows for dual functionalization of a peptide containing both cysteine and S-methyl-cysteine residues.
Table 2: Potential Derivatization Strategies for this compound
| Functional Group | Derivatization Reaction | Reagents | Potential Application |
| α-Amino Group | Acylation | NHS-esters, Acid Halides | N-terminal labeling, Peptide synthesis |
| Thioether | Alkylation | Alkyl Halides (e.g., Iodoacetamide) | Introduction of functional groups, Formation of sulfonium salts |
| Thioether | Oxidation | Peroxides (e.g., H2O2) | Formation of sulfoxide/sulfone, Modulation of properties |
Electron Transfer Dynamics and Redox Chemistry of the Sulfur Center
The sulfur atom in the thioether side chain of this compound is redox-active and can participate in electron transfer processes. The oxidation state of the sulfur can range from -2 in the thioether to +2 in the sulfoxide and +4 in the sulfone. rsc.org This redox chemistry is analogous to that of methionine. nih.gov
The oxidation of the thioether to a sulfoxide is a common reaction, often initiated by reactive oxygen species (ROS) such as hydrogen peroxide. acs.org This oxidation introduces a chiral center at the sulfur atom, resulting in diastereomeric sulfoxides. The redox potential of the thioether in S-methyl-cysteine is an important parameter governing its susceptibility to oxidation. While the standard redox potential for the two-electron reduction of dimethyl sulfoxide is +160 mV, the cellular environment and the local protein structure can significantly influence the actual redox potential of a thioether in a peptide. nih.gov
The oxidation of thioethers can be reversible. In biological systems, methionine sulfoxide reductases (Msr) are enzymes that can reduce methionine sulfoxide back to methionine. nih.gov S-methyl-L-cysteine has been shown to act as a substrate in the catalytic antioxidant system mediated by methionine sulfoxide reductase A (MSRA). medchemexpress.com
Electron Transfer Mechanisms: Electron transfer involving sulfur-containing amino acids is a fundamental biological process. nih.gov While long-range electron transfer through proteins often involves aromatic residues like tryptophan and tyrosine, thioether-containing residues can also play a role. The mechanism can involve either "electron hopping," where the thioether is transiently reduced, or "hole hopping," where it is transiently oxidized. nih.gov The presence of the sulfur atom with its lone pairs of electrons can facilitate the movement of electrons over distances.
Studies on the oxidation of L-cysteine methyl ester in dimethyl sulfoxide (DMSO) have shown that the thiol group undergoes oxidation to a disulfide. researchgate.net While this study focused on the free thiol, it highlights the redox activity of cysteine esters. For this compound, the focus of redox chemistry shifts to the thioether. The oxidation of the thioether to a sulfoxide and sulfone is generally considered irreversible under non-enzymatic physiological conditions. acs.org
Table 3: Oxidation States of the Sulfur Center in this compound
| Oxidation State | Functional Group | Name | Properties |
| -2 | R-S-CH3 | Thioether | Nucleophilic, can be alkylated |
| 0 | R-S(=O)-CH3 | Sulfoxide | Chiral center, more polar |
| +2 | R-S(=O)2-CH3 | Sulfone | Highly oxidized, very polar |
The redox properties of the sulfur center in this compound are integral to its chemical behavior and potential biological roles, particularly in the context of oxidative stress and redox signaling.
Advanced Spectroscopic and Structural Elucidation of Methyl S Methyl L Cysteinate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis and Dynamic Studies
High-resolution NMR spectroscopy is a powerful tool for determining the solution-state conformation and dynamic behavior of molecules like methyl S-methyl-L-cysteinate. auremn.org.br By analyzing chemical shifts, coupling constants (³JHH), and nuclear Overhauser effects (NOEs), researchers can map the spatial arrangement of atoms and understand the molecule's flexibility.
The conformational landscape of S-methyl-L-cysteine derivatives is influenced by a combination of hyperconjugative and steric effects rather than solely by intramolecular hydrogen bonding. beilstein-journals.org For this compound, the esterification of the carboxyl group and the methylation of the thiol group significantly influence the electronic environment of neighboring protons and carbons, leading to distinct chemical shifts compared to the parent amino acid.
NMR studies of S-methyl-L-cysteine methyl ester (SmcOMe) when complexed with palladium(II) have shown that the ligand coordinates through the sulfur and nitrogen donors, forming a five-membered chelate ring. The resulting NMR spectra can be complex, often indicating the presence of several species in equilibrium, which arises from the different possible conformations of the ligand bound to the metal ion. In solution, the conformational equilibrium can be sensitive to the solvent, although esterified derivatives tend to be less affected by solvent changes than their N-acetylated counterparts. beilstein-journals.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on data for S-methyl-L-cysteine and standard functional group increments.
| Atom | Nucleus | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| α-CH | ¹H | ~3.9-4.2 | Shifted downfield due to ester group. |
| β-CH₂ | ¹H | ~3.0-3.2 | Diastereotopic protons, may appear as a multiplet. |
| S-CH₃ | ¹H | ~2.1-2.2 | Characteristic singlet. |
| O-CH₃ | ¹H | ~3.7-3.8 | Characteristic singlet of the methyl ester. |
| C=O | ¹³C | ~170-173 | Ester carbonyl carbon. |
| α-C | ¹³C | ~54-56 | |
| β-C | ¹³C | ~36-38 | |
| O-CH₃ | ¹³C | ~52-53 | Ester methyl carbon. |
| S-CH₃ | ¹³C | ~16-18 |
Mass Spectrometry Applications for Isomeric Differentiation and Fragmentation Pathway Mapping
Mass spectrometry (MS) is indispensable for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. wikipedia.org For this compound, techniques like electrospray ionization (ESI) coupled with tandem mass spectrometry (MS/MS) can provide detailed maps of its fragmentation pathways.
The fragmentation of protonated this compound [M+H]⁺ is expected to proceed through several key pathways, initiated by the cleavage of its most labile bonds. youtube.com Common fragmentation patterns for amino acid esters involve the neutral loss of the ester group or parts thereof, as well as cleavages at the Cα-Cβ bond and the Cβ-S bond.
Based on studies of related S-alkyl-cysteine compounds, characteristic fragmentation would include:
Loss of the methoxycarbonyl group: A primary fragmentation step is often the loss of the •COOCH₃ radical or the neutral loss of methyl formate (B1220265) (HCOOCH₃), leading to significant product ions.
Cleavage of the C-S bond: The bond between the β-carbon and the sulfur atom can cleave, leading to fragments containing the sulfur-methyl group or the alanine (B10760859) ester backbone.
Loss of the S-methyl group: Cleavage of the S-CH₃ bond can also occur.
Decarboxylation and loss of ammonia: Common fragmentation pathways for amino acids include the loss of H₂O, CO, and NH₃ from the parent ion. nih.gov
Table 2: Proposed Key Fragments for [M+H]⁺ of this compound (C₅H₁₁NO₂S, MW: 149.21)
| m/z | Proposed Fragment Ion | Neutral Loss |
|---|---|---|
| 150.06 | [M+H]⁺ | - |
| 104.05 | [M+H - H₂S]⁺ | H₂S |
| 91.04 | [M+H - COOCH₃]⁺ | •COOCH₃ |
| 90.03 | [M+H - HCOOCH₃]⁺ | HCOOCH₃ |
| 74.02 | [CH₂(NH₂)COOH]⁺ | C₂H₅S |
| 61.01 | [CH₃SCH₂]⁺ | C₃H₆NO₂ |
To definitively map fragmentation pathways and understand reaction mechanisms, stable isotope labeling is employed. nih.gov By replacing specific atoms in this compound with their heavier isotopes (e.g., ¹³C, ¹⁵N, ²H, ³⁴S), the resulting mass shift in the precursor and fragment ions can be tracked. isotope.com
For instance, a study on S-methyl-L-cysteine utilized ³⁴S and trideuteromethyl (CD₃) labeled internal standards for accurate quantification and analysis via LC-MS/MS. mdpi.com Applying a similar strategy to this compound would provide unambiguous mechanistic insights:
¹³C labeling of the ester methyl group: This would confirm fragmentation pathways involving the loss of the ester group. A fragment showing the expected mass shift would indicate retention of this group, while its absence would confirm its loss.
³⁴S labeling: This allows researchers to track the sulfur atom, confirming which fragments in the mass spectrum are sulfur-containing. mdpi.com
²H (Deuterium) labeling of the S-methyl group: This would differentiate the S-methyl group from the ester methyl group and elucidate pathways involving methyl group migration or loss.
This technique is crucial for distinguishing between isobaric species (fragments with the same nominal mass but different elemental compositions) and for validating proposed fragmentation mechanisms. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Elucidating Molecular Interactions and Hydrogen Bonding Networks
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of functional groups within a molecule. These techniques are highly sensitive to molecular structure, conformation, and intermolecular interactions such as hydrogen bonding.
For this compound, the vibrational spectrum is characterized by modes corresponding to its key functional groups: the amine (N-H), the methyl groups (C-H), the ester carbonyl (C=O), and the thioether (C-S) moiety. Studies on S-methyl-L-cysteine and related compounds show that the sulfur atom can act as a weak hydrogen bond acceptor, forming N-H···S interactions. nih.gov This type of hydrogen bond is weaker than conventional N-H···O bonds but can still influence the conformational preferences of the molecule. nih.govacs.org
The FTIR spectrum of this compound would exhibit characteristic absorption bands. The presence of the ester group introduces a strong C=O stretching band, which is absent in the parent amino acid, and distinct C-O stretching bands.
Table 3: Key Vibrational Modes and Expected Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) | Technique |
|---|---|---|---|
| N-H stretch | Amine (-NH₂) | 3300-3500 | FTIR, Raman |
| C-H stretch | Alkyl (CH, CH₂, CH₃) | 2850-3000 | FTIR, Raman |
| C=O stretch | Ester (-COOCH₃) | 1735-1750 | FTIR (Strong) |
| N-H bend | Amine (-NH₂) | 1590-1650 | FTIR |
| C-O stretch | Ester (C-O-C) | 1150-1250 | FTIR |
| C-S stretch | Thioether (CH₂-S-CH₃) | 600-800 | Raman (Strong) |
X-ray Crystallography for Definitive Solid-State Structural Characterization
X-ray crystallography provides the most definitive information on the solid-state structure of a molecule, yielding precise atomic coordinates, bond lengths, bond angles, and details of intermolecular packing and hydrogen bonding.
In this complex, the this compound molecule acts as a bidentate ligand, coordinating to the palladium atom through its amino nitrogen and thioether sulfur atoms. This coordination forms a stable five-membered chelate ring. The coordination geometry around the palladium center is a slightly distorted square planar. The chelate ring itself adopts an envelope-like conformation, a common feature for such five-membered rings, which minimizes steric strain. The crystallographic data confirms the absolute configuration of the ligand as (3R, SR).
Table 4: Crystallographic Data for Dichloro(S-methyl-L-cysteine methyl ester)palladium(II) monohydrate
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₁Cl₂NO₂PdS·H₂O |
| Crystal System | Tetragonal |
| Space Group | P4₁2₁2 |
| a, b (Å) | 8.309(3) |
| c (Å) | 33.860(9) |
| Z (molecules/unit cell) | 8 |
| Coordination | Bidentate (S and N donors) |
| Chelate Ring Conformation | Envelope-like |
Applications of Methyl S Methyl L Cysteinate in Specialized Chemical Disciplines
Precursor for the Synthesis of Novel Peptide and Peptidomimetic Structures
Methyl S-methyl-L-cysteinate is a valuable precursor in the synthesis of peptides and peptidomimetics, which are compounds designed to mimic natural peptides. nih.gov In peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), amino acids must be appropriately protected to ensure the correct sequence is assembled. The methyl ester group on this compound serves as a protecting group for the carboxylic acid functionality, preventing it from reacting out of turn.
The incorporation of such modified amino acids is crucial for developing peptidomimetics with improved pharmacokinetic properties, such as enhanced stability against enzymatic degradation. nih.gov
Table 1: Role of Cysteine Derivatives in Peptide Synthesis
Derivative Type Protecting Group Strategy Application in Synthesis Reference N-Fmoc-S-tert-butyl-N-methyl-L-cysteine Fmoc (amine), StBu (thiol) Used as a building block in Fmoc solid-phase peptide synthesis to introduce N-methyl cystine residues into peptides. [4, 13] This compound Methyl ester (carboxylic acid) Serves as a precursor where the carboxyl group is protected, suitable for solution-phase peptide coupling or further modification. nih.gov S-trityl-L-cysteine Trityl (thiol) A common building block where the highly reactive thiol group is protected during peptide synthesis. researchgate.net
Role in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Amino acids are excellent candidates for building such assemblies due to their ability to form hydrogen bonds, electrostatic interactions, and other weak forces. L-cysteine and its derivatives are known to self-assemble on surfaces and in solution. chemrxiv.orgrsc.org For instance, L-cysteine can form ordered, mixed self-assembled monolayers on gold surfaces, binding through the sulfur atom of its thiol group. nih.gov
This compound possesses several features that can drive self-assembly. The amine group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These interactions can lead to the formation of ordered, non-covalent structures in solution or on surfaces. The replacement of the acidic thiol proton with a methyl group and the esterification of the carboxylic acid alter the molecule's polarity and hydrogen bonding capabilities compared to native L-cysteine, leading to different and potentially unique self-assembly behaviors. These processes are fundamental to creating novel biomaterials and functional surfaces.
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Complexes
This compound is an effective ligand for the construction of coordination complexes and metal-organic frameworks (MOFs). wikipedia.org MOFs are porous, crystalline materials built from metal ions or clusters linked together by organic molecules. The choice of organic linker is critical as it determines the structure, pore size, and functionality of the resulting framework. bohrium.com Amino acids are increasingly used as biocompatible and chiral linkers for MOF synthesis. uab.cat
The incorporation of this compound into a MOF structure results in a framework where the pore walls are decorated with methyl ester and thioether groups. The ester functionality is particularly useful as it can impart specific properties to the material. For example, L-cysteine has been used to functionalize MOFs like UiO-66 and MIL-53(Al) to create materials with a high affinity for heavy metal ions such as mercury (Hg(II)), lead (Pb²⁺), and nickel (Ni²⁺). researchgate.netacs.orgresearchgate.net The strong interaction between sulfur and these soft metals drives the selective adsorption. researchgate.net
By analogy, a MOF constructed with this compound would feature accessible sulfur atoms for metal binding, while the ester group could be used for other purposes. The ester group can enhance the selective adsorption of specific molecules through dipole-dipole interactions or serve as a reactive handle for post-synthetic modification, allowing for the introduction of catalytic sites or other functional groups within the MOF's pores.
The coordination chemistry of this compound and related molecules with various metal ions has been studied to understand the nature of the ligand-metal interactions. acs.orgacs.org The molecule can act as a multidentate ligand, binding to metal centers through its sulfur, nitrogen, and/or oxygen atoms.
Studies on cysteine methyl ester with metal ions like nickel(II), zinc(II), and cadmium(II) show the formation of various mononuclear and polynuclear complexes. rsc.org With nickel(II), species such as NiL⁺ and NiL₂ are formed. rsc.org Computational studies on the interaction of S-methyl-L-cysteine with platinum complexes indicate a strong thermodynamic preference for coordination through the cysteine sulfur over the nitrogen or oxygen atoms. cuni.cz In complexes with rhenium and technetium, derivatives of S-methyl-L-cysteine methyl ester have been shown to coordinate in a linear fashion through the nitrogen and sulfur atoms. nih.gov The specific coordination mode depends on the metal ion, the pH of the solution, and the presence of other ligands.
Table 2: Examples of Metal Complexes with Cysteine Derivatives
Metal Ion Ligand Observed Complex Species / Coordination Mode Reference Nickel(II) Cysteine methyl ester Formation of mononuclear (NiL⁺, NiL₂) and polynuclear complexes. nih.gov Zinc(II) Cysteine methyl ester Forms mononuclear complexes, including protonated (ZnHL²⁺) and hydrolyzed [ZnL(OH)] species. nih.gov Rhenium(I) S-(pyridin-2-ylmethyl)-L-cysteine methyl ester Coordinates in a tridentate, linear fashion through the amine nitrogen, thioether sulfur, and pyridine (B92270) nitrogen (N,S,N(Py)). researchgate.net Palladium(II) S-methyl-L-cysteine Equilibrium studies show interaction with biologically relevant ligands. acs.org Rhodium(III) S-methyl-L-cysteine pH-potentiometric studies confirm complex formation in aqueous solution. acs.org
Application as a Chiral Auxiliary or Catalyst in Asymmetric Synthesis
A chiral auxiliary is a molecule that is temporarily attached to a substrate to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org Due to its inherent chirality, this compound and its derivatives are promising candidates for use in asymmetric synthesis.
Research has shown that chiral ionic liquids (CILs) based on S-methyl-L-cysteine derivatives can act as effective organocatalysts in asymmetric aldol (B89426) reactions. mdpi.com In these reactions, a CIL composed of an S-methyl-L-cysteine cation and a bis(trifluoromethane)sulfonimide anion catalyzed the condensation of nitrobenzaldehydes with ketones. mdpi.com The reactions proceeded with moderate to good yields and, crucially, high enantioselectivity, producing the desired aldol product with enantiomeric excess (ee) values up to 96%. mdpi.com This demonstrates the ability of the chiral environment provided by the S-methyl-L-cysteine derivative to effectively control the stereochemistry of the newly formed chiral center. While some sulfur-based chiral auxiliaries are designed for Michael additions or the synthesis of natural products, the use of S-methyl-L-cysteine derivatives in organocatalysis highlights a distinct and powerful application. scielo.org.mx
Table 3: Asymmetric Aldol Reactions Catalyzed by S-methyl-L-cysteine-Based Chiral Ionic Liquid
Aldehyde Reactant Ketone Reactant Product Yield (%) Enantiomeric Excess (ee %) Reference 4-nitrobenzaldehyde Acetone 70 96 nih.gov 2-nitrobenzaldehyde Acetone 72 95 nih.gov 4-nitrobenzaldehyde Cyclohexanone 76 92 nih.gov 2-nitrobenzaldehyde Cyclohexanone 75 90 nih.gov
Enzymatic Transformations and Biochemical Analogues of Methyl S Methyl L Cysteinate in Vitro and Mechanistic
Enzymatic Esterification and De-esterification Reactions in Isolated Enzyme Systems
Enzymatic reactions involving methyl S-methyl-L-cysteinate in isolated systems primarily concern the reversible transformation between S-methyl-L-cysteine and its methyl ester. These processes, esterification and de-esterification (hydrolysis), are catalyzed by hydrolases, particularly lipases and esterases, which can function bidirectionally depending on the reaction conditions, such as water activity. ntu.ac.uk
Esterification: The synthesis of amino acid esters can be achieved enzymatically in non-aqueous or low-water environments. This approach is an alternative to chemical methods like Fischer esterification. lsu.edutandfonline.com In these systems, the enzyme facilitates the condensation of the carboxylic acid group of S-methyl-L-cysteine with methanol (B129727). The low concentration of water shifts the thermodynamic equilibrium of the reaction to favor the formation of the ester bond over its hydrolysis. While direct studies on the enzymatic synthesis of this compound are not extensively documented, research on analogous compounds provides a strong precedent. For instance, the enzymatic esterification of L-cysteine with D-glucose has been successfully demonstrated using an immobilized lipase (B570770) in a mixed organic solvent system. tandfonline.comresearchgate.net
De-esterification (Hydrolysis): In aqueous environments, the reverse reaction, the hydrolysis of the ester bond of this compound to yield S-methyl-L-cysteine and methanol, is favored. This reaction is a canonical function of esterases and lipases. nih.gov These enzymes catalyze the nucleophilic attack of a water molecule on the carbonyl carbon of the ester, leading to the cleavage of the ester linkage. Studies on structurally related isoprenylated cysteine methyl esters have identified specific esterase activities in biological membranes capable of hydrolyzing the methyl ester group. nih.gov
The balance between these two reactions is a classic example of enzymatic reversibility, governed by the principles of chemical equilibrium and the composition of the reaction medium.
Exploration of Esterases and Lipases Acting on this compound in Controlled Environments
The catalytic activity of esterases (EC 3.1.1.1) and lipases (EC 3.1.1.3) on amino acid esters has been explored in various controlled, in vitro settings. nih.gov These enzymes belong to the α/β-hydrolase fold superfamily and are distinguished primarily by their substrate preference; esterases typically act on water-soluble, short-chain esters, while lipases act on water-insoluble, long-chain esters. nih.gov However, this distinction is not absolute, and many lipases show broad substrate specificity.
Candida antarctica Lipase B (CALB): This lipase, often used in immobilized form as Novozym 435, is a versatile and widely studied biocatalyst. It has demonstrated efficacy in synthesizing complex amino acid esters. In one study, Novozym 435 was used to catalyze the esterification of L-cysteine with D-glucose in a medium composed of 2-methyl-2-butanol (B152257) and dimethyl sulfoxide (B87167). tandfonline.comresearchgate.net The enzyme successfully produced cysteine glucosyl esters, showcasing its ability to utilize amino acids as substrates for ester formation. This suggests that CALB is a strong candidate for catalyzing the synthesis of this compound from S-methyl-L-cysteine and methanol under similar non-aqueous conditions.
Membrane-Associated Esterases: Research has identified esterase activity in bovine rod outer segment membranes that hydrolyzes the methyl ester of N-acetyl-S-farnesyl-L-cysteine. nih.gov This enzyme is involved in the post-translational processing of isoprenylated proteins. Interestingly, this esterase was found to be highly specific; it did not process N-acetyl-L-cysteine methyl ester, indicating that the S-linked isoprenyl group was essential for substrate recognition and binding. nih.gov This finding implies that while esterases can act on cysteine methyl esters, the nature of the substituent on the sulfur atom is a critical determinant of substrate specificity. An enzyme acting on this compound would likely have an active site topology accommodating the smaller S-methyl group.
The table below summarizes key findings from studies on enzymes acting on biochemical analogues of this compound.
| Enzyme | Substrate Analogue | Reaction Type | Key Research Findings |
| Immobilized Candida antarctica Lipase B (Novozym 435) | L-cysteine and D-glucose | Esterification | Catalyzed the synthesis of L-cysteine glucosyl esters in an organic solvent system. tandfonline.comresearchgate.net |
| Bovine Rod Outer Segment Membrane Esterase | N-acetyl-S-farnesyl-L-cysteine methyl ester | De-esterification (Hydrolysis) | Hydrolyzed the methyl ester bond; the S-farnesyl group was found to be crucial for substrate activity. nih.gov |
Mechanistic Investigations of Enzyme-Substrate Binding and Catalysis with the Methyl Ester
The catalytic mechanism of esterases and lipases that act on esters like this compound is well-established and involves a conserved catalytic triad (B1167595) of amino acids within the enzyme's active site. libretexts.org
The Catalytic Triad: Most esterases and lipases utilize a catalytic triad typically composed of a serine (Ser), a histidine (His), and an aspartic acid (Asp) or glutamic acid (Glu) residue. nih.govresearchgate.net In this arrangement, the serine acts as the primary nucleophile. Its nucleophilicity is enhanced by the histidine, which, stabilized by the aspartate/glutamate, abstracts a proton from the serine's hydroxyl group. researchgate.net
Mechanism of Hydrolysis (De-esterification): The hydrolysis of an ester bond proceeds through a two-step mechanism:
Acylation: The activated nucleophilic serine attacks the carbonyl carbon of the ester substrate (this compound). This forms a tetrahedral intermediate which is stabilized by an "oxyanion hole" in the enzyme's active site. oup.com This intermediate then collapses, releasing the alcohol portion (methanol) and forming a covalent acyl-enzyme intermediate, where the S-methyl-L-cysteinyl group is attached to the serine. researchgate.netoup.com
Deacylation: A water molecule enters the active site and is activated by the histidine residue. The resulting hydroxide (B78521) ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate. This intermediate collapses, cleaving the covalent bond to the serine residue, releasing the carboxylic acid product (S-methyl-L-cysteine) and regenerating the free enzyme. researchgate.netoup.com
Enzyme-Substrate Binding: The specificity of an esterase for a substrate like this compound is determined by the three-dimensional structure of its active site. For the enzyme to be effective, the substrate must bind in a precise orientation that places the ester's carbonyl group in proximity to the catalytic serine and within the oxyanion hole. oup.com As shown in studies with analogous cysteine esters, the nature of the side chain—in this case, the S-methyl group—is critical. The binding pocket must provide a complementary fit for the –CH2–S–CH3 moiety to ensure efficient catalysis. nih.gov The size and hydrophobicity of this pocket are key determinants of substrate promiscuity among different esterases. acs.org
Refined Analytical Methodologies for Methyl S Methyl L Cysteinate Detection and Quantification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Method Development for Synthetic Mixtures
The development of robust HPLC and GC methods is fundamental for the analysis of methyl S-methyl-L-cysteinate in synthetic mixtures, ensuring accuracy and reliability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of S-methyl-L-cysteine, the precursor to this compound. nih.gov These methods are crucial for providing comparative data and validating results from GC approaches that analyze the methyl ester derivative. A variety of HPLC methods have been developed for the determination of S-substituted cysteine derivatives. selleckchem.com
Interactive Table: HPLC Method Parameters for S-methyl-L-cysteine Analysis
| Parameter | Description |
|---|---|
| Column | Primesep 100, C18, or Amide columns |
| Mobile Phase | Acetonitrile/water with an acid modifier (e.g., Sulfuric acid) |
| Detection | UV at 200 nm or pre-column derivatization with o-phthalaldehyde (B127526) (OPA) for fluorescence detection |
Gas Chromatography (GC) is particularly well-suited for the analysis of volatile compounds. Amino acids like S-methyl-L-cysteine are not inherently volatile and require derivatization prior to GC analysis. sigmaaldrich.com A common derivatization strategy involves the esterification of the carboxylic acid group to a methyl ester, thus forming this compound. This is often followed by acylation of the amino group. Another approach is the use of silylating agents like tert-butyldimethylsilylation. nih.gov
Interactive Table: GC Method Parameters for S-methyl-L-cysteine (as methyl ester or other derivatives)
| Parameter | Description |
|---|---|
| Derivatization | Esterification to methyl ester (this compound) followed by acylation, or tert-butyldimethylsilylation |
| Column | Nonpolar or medium-polarity capillary columns |
| Carrier Gas | Helium or Hydrogen |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
The enantiomeric purity of this compound is a critical quality attribute. Chiral chromatography, in both HPLC and GC formats, is the definitive method for this purpose. Chiral stationary phases (CSPs) are employed to separate the L- and D-enantiomers. For HPLC, CSPs based on cyclodextrins, macrocyclic glycopeptides, or ligand-exchange are common. nih.govsigmaaldrich.com In GC, derivatized cyclodextrins are frequently used as chiral selectors. nih.gov L-cysteine modified metal-organic frameworks have also been explored as novel chiral stationary phases. nih.govrsc.org
Coupled Techniques (LC-MS/MS, GC-MS) for Trace Analysis and Confirmatory Identification
For trace-level analysis and unequivocal identification, the coupling of chromatographic techniques with mass spectrometry is indispensable.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the analysis of S-methyl-L-cysteine in complex matrices. mdpi.comnih.govresearchgate.netnih.gov This technique allows for the direct analysis of the parent compound without the need for derivatization.
Interactive Table: LC-MS/MS Parameters for S-methyl-L-cysteine
| Parameter | Description |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), positive mode |
| Precursor Ion (m/z) | 136 |
| Product Ions (m/z) | 90, 74 |
| Limit of Detection | As low as 0.04 µM in plasma and 0.08 µM in urine mdpi.comnih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of derivatized S-methyl-L-cysteine, such as this compound or its tert-butyldimethylsilyl derivative. nih.govacs.org The mass spectrometer provides detailed structural information, confirming the identity of the analyte. For the tert-butyldimethylsilyl derivative of S-methyl-L-cysteine sulfoxide (B87167), characteristic ions at m/z 302 and 436 are monitored. acs.org
Isotope-dilution mass spectrometry (IDMS) is the gold standard for achieving the highest level of accuracy and precision in quantitative analysis. This method involves spiking the sample with a known amount of a stable isotope-labeled internal standard of the analyte. For the analysis of S-methyl-L-cysteine, S-[CD3]-SMC has been used as an internal standard for GC-MS analysis. nih.gov Similarly, for LC-MS/MS, ³⁴S-trideuteromethylcysteine (³⁴S-d3SMC) serves as an excellent internal standard. mdpi.comresearchgate.net The ratio of the signal from the native analyte to that of the isotope-labeled standard is used for quantification, which effectively corrects for matrix effects and variations in sample preparation and instrument response.
Electrochemical Detection Methods for Redox-Active Sulfur Species
Electrochemical detection offers a sensitive and selective alternative for the analysis of redox-active compounds, including sulfur-containing amino acids like S-methyl-L-cysteine. The thiol group in cysteine and its derivatives is electrochemically active and can be detected at various modified electrodes. While direct electrochemical detection of the methyl ester, this compound, is less common, methods developed for the parent compound are of significant relevance. L-cysteine has been shown to be electrochemically oxidized at modified gold electrodes. nih.govmdpi.com The electrochemical behavior of L-cysteine has been thoroughly investigated at ordered mesoporous carbon-modified glassy carbon electrodes, showing promise for the development of sensitive sensors. researchgate.net These methods could potentially be adapted for the detection of S-methyl-L-cysteine and its derivatives.
Future Research Horizons and Unexplored Avenues for Methyl S Methyl L Cysteinate
The unique chemical architecture of Methyl S-methyl-L-cysteinate, combining the features of a protected amino acid with a reactive thioether group, positions it as a compound of significant interest for future chemical exploration. While its parent compound, S-methyl-L-cysteine, has been noted for its presence in various plants and its role as a substrate for enzymes like methionine sulfoxide (B87167) reductase A, the methyl ester derivative remains a largely untapped resource. medchemexpress.comnih.gov The following sections outline promising, yet unexplored, research directions for this compound, focusing on sustainable synthesis, materials science, computational chemistry, and chemical biology.
Q & A
Q. What are the optimized synthetic routes for methyl S-methyl-L-cysteinate, and how can purity be ensured?
this compound derivatives are typically synthesized via nucleophilic substitution or acylation reactions. For example, tert-butyl derivatives (e.g., tert-butyl N-acetyl-S-methyl-L-cysteinate) are prepared by reacting L-cysteine with tert-butyl chloroformate under basic conditions, followed by S-methylation using methyl iodide. High yields (65–86%) and purity (95–99%) are achieved through column chromatography and recrystallization . To ensure purity, use NMR (¹H and ¹³C) and HRMS for structural confirmation, and report both isolated yields and spectroscopic data to validate reproducibility .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound derivatives?
Essential techniques include:
- ¹H and ¹³C NMR : To verify the presence of methylthio (-SMe) and ester (-COOCH₃) groups. For example, the S-methyl proton signal typically appears at δ ~2.1 ppm in CDCl₃ .
- HRMS : To confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm mass accuracy.
- Elemental analysis : Required for new compounds to validate empirical formulas . Always compare data with literature values for known analogs (e.g., tert-butyl S-methyl-N-propionyl-L-cysteinate) to avoid misassignment .
Q. How should methyl S-methyl-L-cysteine derivatives be stored to maintain stability in experimental settings?
Store derivatives in airtight containers under inert gas (e.g., N₂) at –20°C to prevent oxidation of the thioether group. Avoid exposure to light or moisture, which can hydrolyze the ester moiety. Purity should be rechecked via HPLC before use in sensitive assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of methyl S-methyl-L-cysteine derivatives?
Discrepancies often arise from differences in assay conditions (e.g., pH, solvent) or impurity profiles. To address this:
- Replicate studies : Use standardized protocols (e.g., fixed concentrations, solvent systems) .
- Purity validation : Re-analyze compounds via HPLC and NMR before biological testing .
- Meta-analysis : Apply systematic review frameworks (e.g., COSMOS-E guidelines) to harmonize data from heterogeneous studies, focusing on confounders like stereochemical integrity or solvent effects .
Q. What experimental strategies can elucidate the metabolic pathways of methyl S-methyl-L-cysteine derivatives in vivo?
Use isotopic labeling (e.g., ¹³C or ³H) to track metabolite formation in animal models. Combine LC-MS/MS for metabolite identification and kinetic studies to assess hepatic clearance. For example, S-methyl groups are often oxidized to sulfoxides in phase I metabolism, which can be quantified using chiral chromatography .
Q. How can computational modeling improve the design of methyl S-methyl-L-cysteine-based inhibitors?
Employ molecular docking (e.g., AutoDock Vina) to predict binding affinities for target enzymes like cystathionine β-synthase. Validate predictions with mutagenesis studies (e.g., Ala-scanning) and correlate with IC₅₀ values from enzymatic assays. Use DFT calculations to optimize steric and electronic properties of the methylthio group .
Q. What are the best practices for reconciling conflicting data on the redox activity of methyl S-methyl-L-cysteine derivatives?
- Controlled redox assays : Use standardized oxidants (e.g., H₂O₂) and measure reaction kinetics via UV-Vis spectroscopy.
- Cross-validate methods : Compare results from electrochemical (e.g., cyclic voltammetry) and biochemical (e.g., glutathione depletion) assays.
- Report negative data : Document conditions where no activity is observed to avoid publication bias .
Methodological Considerations
- Reproducibility : Follow Beilstein Journal guidelines for experimental reporting, including full synthetic procedures, spectral data, and elemental analysis .
- Safety : Adhere to OSHA HCS protocols for handling methyl iodide (toxic) and other reagents. Use fume hoods and PPE during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
